N-[(4-methoxyphenyl)methyl]-2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Description
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-(8-morpholin-4-yl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O4/c1-28-15-4-2-14(3-5-15)12-21-16(26)13-25-19(27)24-7-6-20-17(18(24)22-25)23-8-10-29-11-9-23/h2-7H,8-13H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGGFMALSUGISH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CN2C(=O)N3C=CN=C(C3=N2)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxyphenyl)methyl]-2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide typically involves multiple steps:
Formation of the Triazolopyrazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolopyrazine ring.
Introduction of the Morpholine Ring: The morpholine ring is introduced through nucleophilic substitution reactions, often using morpholine and a suitable leaving group.
Attachment of the Methoxyphenylmethyl Group: This step involves the alkylation of the triazolopyrazine core with 4-methoxybenzyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxyphenyl)methyl]-2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Pharmacological Properties
This compound exhibits a range of pharmacological activities, primarily due to its ability to interact with specific biological targets. The following are key areas where this compound has shown potential:
- Antitumor Activity : Research indicates that derivatives of triazolo-pyrazine compounds can exhibit cytotoxic effects against various cancer cell lines. The presence of the morpholine moiety and the triazole ring enhances the compound's ability to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression .
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against both Gram-positive and Gram-negative bacteria. Preliminary studies suggest that it may possess broad-spectrum antibacterial effects, making it a candidate for treating bacterial infections .
- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation. This activity is often assessed through in vitro assays measuring cytokine levels and other inflammatory markers .
Structure-Activity Relationship (SAR)
The structure of N-[(4-methoxyphenyl)methyl]-2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide allows for modifications that can enhance its biological activity:
| Modification | Effect on Activity |
|---|---|
| Substitutions on the phenyl ring | Altered lipophilicity and binding affinity |
| Variations in the morpholine structure | Enhanced solubility and bioavailability |
| Changes to the triazole moiety | Improved selectivity for target enzymes |
These modifications can lead to compounds with improved potency and reduced side effects.
Case Studies
Several studies have investigated the applications of this compound or its analogs:
-
Case Study 1: Anticancer Activity
A study evaluated the anticancer potential of related triazolo-pyrazine derivatives against human chronic myelogenous leukemia cells. Results indicated that certain modifications led to increased cytotoxicity compared to standard treatments . -
Case Study 2: Antimicrobial Efficacy
An investigation into the antimicrobial properties revealed that compounds similar to this compound exhibited significant activity against resistant strains of bacteria, suggesting their potential as new antibiotics .
Mechanism of Action
The mechanism of action of N-[(4-methoxyphenyl)methyl]-2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It may modulate signaling pathways, metabolic pathways, or other cellular processes to exert its effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues of the Triazolo-Pyrazine Core
The compound is compared to structurally related triazolo-pyrazine derivatives with variations at position 8 and the acetamide side chain. Key examples include:
Functional Implications of Substituents
- Morpholin-4-yl vs. Sulfanyl/Chlorobenzyl () : The morpholine group in the target compound improves water solubility compared to the lipophilic (4-chlorobenzyl)sulfanyl group, which may enhance membrane permeability but reduce bioavailability in aqueous environments .
- Methoxybenzyl vs. Hydrophobic Substituents (): The 4-methoxybenzyl group in the target compound likely resists oxidative metabolism better than unsubstituted benzyl or propoxyphenyl groups (e.g., ’s hydrazino-acetamide derivative) .
- Amino vs. Morpholinyl (): The amino group in ’s compound could enhance hydrogen bonding with targets but may reduce metabolic stability compared to morpholine’s balanced hydrophilicity .
Heterocyclic Systems Beyond Triazolo-Pyrazine
- Thiazolo-Pyrimidines () : Compounds like 3,8-diphenyl-5-(4-methoxyphenyl)pyrrolo[1,2-c]thiazolo[3,2-a]pyrimidine exhibit fused heterocyclic systems, which may confer rigidity and alter target selectivity compared to the triazolo-pyrazine core .
Research Findings and Trends
Morpholine as a Key Pharmacophore : The morpholin-4-yl group in the target compound is a recurring motif in kinase inhibitors (e.g., ’s pyrrolo-pyridazine derivatives), suggesting its role in optimizing solubility and binding to ATP pockets .
Acetamide Linker Versatility : The acetamide side chain is conserved across multiple analogues (–9), indicating its critical role in scaffold stability and interactions with biological targets. Modifications here (e.g., acrylamide in ) may tune reactivity or binding kinetics .
Electron-Donating vs. Electron-Withdrawing Groups : Nitro and fluoro substituents () increase electrophilicity, which could enhance covalent binding but risk off-target effects compared to the target compound’s balanced electron distribution .
Biological Activity
N-[(4-methoxyphenyl)methyl]-2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article examines its biological activity based on various studies and findings.
Chemical Structure
The compound features a triazolo-pyrazin moiety combined with a methoxyphenyl group and a morpholine ring, which are known to contribute to its biological properties. The structural formula can be represented as follows:
Biological Activity Overview
Research indicates that the compound exhibits a range of biological activities, primarily focusing on its antimalarial, anticancer, and antimicrobial properties.
Antimalarial Activity
A study highlighted the potential of related triazolo compounds in inhibiting the Plasmodium falciparum parasite. Compounds with similar structures demonstrated significant antimalarial activity with IC50 values ranging from 2.24 to 4.98 μM against P. falciparum . This suggests that this compound may also possess similar antimalarial properties due to its structural analogies.
Anticancer Activity
Recent findings indicate that compounds with methoxy groups exhibit significant anticancer effects. Specifically, studies on chalcone analogues with methoxy substitutions have shown that they can induce cell cycle arrest and apoptosis in cancer cells . The mechanism involves upregulation of pro-apoptotic genes such as Bax and downregulation of anti-apoptotic genes like Bcl2, leading to an increased Bax/Bcl2 ratio and subsequent apoptosis .
Case Studies
- Anticancer Mechanisms : In vitro studies on Luc4T1 breast cancer cells revealed that treatment with methoxy-containing compounds resulted in significant cell cycle arrest at the G2/M phase and increased caspase activity, confirming apoptotic pathways .
- Antimicrobial Effects : Related compounds have shown promising antimicrobial activity against various bacterial strains. For instance, derivatives of triazolo-pyrazines have been noted for their effectiveness against gram-positive and gram-negative bacteria .
Data Table: Biological Activities of Related Compounds
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for this compound, and what key reaction conditions are required?
- The synthesis typically involves multi-step reactions, including functionalization of heterocyclic cores (e.g., triazolo-pyrazine) followed by coupling with acetamide derivatives. For example, acylation of intermediates using acetyl chloride in dichloromethane (CH₂Cl₂) with Na₂CO₃ as a base, as described in similar acetamide syntheses . Reaction optimization requires strict control of stoichiometry, temperature (e.g., reflux at 100°C for 4 hours), and purification via silica gel chromatography or recrystallization .
Q. Which spectroscopic techniques are essential for confirming the structure of this compound?
- 1H/13C NMR : Prioritize signals for the morpholine ring (δ ~3.5–4.0 ppm for N-CH₂ groups) and the 4-methoxyphenyl group (δ ~6.8–7.4 ppm for aromatic protons, δ ~3.8 ppm for OCH₃) .
- Mass Spectrometry (ESI/APCI+) : Confirm molecular ion peaks (e.g., [M+H]⁺, [M+Na]⁺) and isotopic patterns for halogenated analogs .
- FT-IR : Validate carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and morpholine C-O-C vibrations (~1100 cm⁻¹) .
Q. What in vitro assays are recommended for initial biological activity screening?
- Use enzyme inhibition assays (e.g., kinase or protease targets) with ATP/NADH-coupled detection systems. For cell-based studies, employ viability assays (MTT/XTT) and measure IC₅₀ values. Include positive controls (e.g., known inhibitors) and validate off-target effects using counter-screens .
Advanced Research Questions
Q. How can computational methods improve the efficiency of synthesizing this compound?
- Quantum chemical calculations (e.g., density functional theory, DFT) predict reaction pathways and transition states to optimize solvent choice, catalyst selection, and temperature. Tools like ICReDD’s reaction path search methods integrate computational and experimental data to narrow optimal conditions, reducing trial-and-error cycles . Molecular docking can also prioritize derivatives with enhanced binding affinity for target proteins .
Q. How should researchers resolve contradictions between experimental NMR data and computational predictions?
- Conduct 2D NMR (COSY, HSQC) to unambiguously assign proton-carbon correlations. Compare experimental data with simulated spectra from software (e.g., ACD/Labs or ChemDraw). If discrepancies persist, verify sample purity (HPLC) or consider dynamic effects (e.g., tautomerism) influencing spectral profiles .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in analogs of this compound?
- Synthesize derivatives with systematic substitutions (e.g., morpholine replaced by piperazine, methoxy groups modified to halogens). Use multivariate statistical analysis (e.g., PCA or PLS) to correlate structural descriptors (logP, polar surface area) with bioactivity data. Validate hypotheses with molecular dynamics simulations .
Q. How can researchers address low solubility in biological assays?
- Employ co-solvents (DMSO ≤1% v/v) or formulate as nanoparticles via solvent evaporation. Measure solubility using shake-flask methods with UV/Vis quantification. Alternatively, introduce hydrophilic groups (e.g., -OH, -COOH) while monitoring SAR trade-offs .
Data Analysis and Experimental Design
Q. What statistical approaches are suitable for interpreting dose-response data with high variability?
- Apply nonlinear regression (e.g., four-parameter logistic model) to calculate IC₅₀/EC₅₀ values. Use bootstrapping or Bayesian methods to estimate confidence intervals. Outlier removal should follow Grubbs’ test or robust statistical criteria .
Q. How can researchers validate target engagement in complex biological systems?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
